Quantified Kinome-Wide Selectivity Advantage Over Parent Scaffold JWD-047
ZNL-05-044 demonstrates significantly improved kinome-wide selectivity compared to its parent, non-selective scaffold JWD-047. In a KINOMEscan assay profiling against over 440 human kinases at a concentration of 10 µM, ZNL-05-044 achieved a selectivity score of S(10) = 0.03, whereas JWD-047 exhibited a score of S(10) = 0.10, indicating more than threefold greater selectivity [1].
| Evidence Dimension | Kinome-wide Selectivity (KINOMEscan assay, S(10) score at 10 µM) |
|---|---|
| Target Compound Data | S(10) = 0.03 |
| Comparator Or Baseline | JWD-047 (S(10) = 0.10) |
| Quantified Difference | 3.3-fold improvement (lower score indicates higher selectivity) |
| Conditions | KINOMEscan competition binding assay against a panel of >440 human kinases at a 10 µM compound concentration. |
Why This Matters
This quantifies the optimization success, ensuring that research outcomes can be more confidently attributed to CDK11 inhibition rather than confounding off-target kinase activity, a critical factor for interpreting complex biological experiments.
- [1] Zhong, L., et al. (2022). Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. European Journal of Medicinal Chemistry, 238, 114433. View Source
